HyNic-PEG2-DBCO

PEG linker length Hydrodynamic radius Bioconjugation

HyNic-PEG2-DBCO (CAS 2741281-12-7) is a heterobifunctional crosslinker delivering true orthogonality: the HyNic moiety reacts exclusively with aldehydes/ketones, while the DBCO group enables copper-free SPAAC with azides. The precisely defined 12-atom PEG2 spacer is critical—it limits conjugate hydrodynamic radius for superior tumor penetration compared to longer PEG4 analogs, and prevents the lysine cross-reactivity inherent to NHS-ester alternatives. For ADC programs requiring control over drug-to-antibody ratio (DAR) via aldehyde-tagged antibodies, or for compact trifunctional imaging probes, this compound is the functionally non-substitutable choice. Standard R&D packaging available; immediate stock verification recommended.

Molecular Formula C34H38N6O5
Molecular Weight 610.7 g/mol
Cat. No. B8115956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyNic-PEG2-DBCO
Molecular FormulaC34H38N6O5
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C
InChIInChI=1S/C34H38N6O5/c1-25(2)38-39-31-14-13-28(23-37-31)34(43)36-18-20-45-22-21-44-19-16-32(41)35-17-15-33(42)40-24-29-9-4-3-7-26(29)11-12-27-8-5-6-10-30(27)40/h3-10,13-14,23H,15-22,24H2,1-2H3,(H,35,41)(H,36,43)(H,37,39)
InChIKeyKOJXDHRRFSOTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HyNic-PEG2-DBCO: Quantitative Profile of a Dual-Functional PEG2 Linker for ADC and Bioconjugation


HyNic-PEG2-DBCO (CAS 2741281-12-7) is a heterobifunctional crosslinker featuring a hydrazinonicotinamide (HyNic) moiety for aldehyde/ketone conjugation and a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC) . The two functional groups are connected by a polyethylene glycol (PEG) spacer of precisely two ethylene glycol units (PEG2) [1]. This configuration enables orthogonal, copper-free bioconjugation under mild aqueous conditions, with the PEG2 linker providing a defined 12-atom spacer arm between reactive sites . The compound has a molecular formula of C34H38N6O5 and a molecular weight of 610.70 g/mol .

Why HyNic-PEG2-DBCO Cannot Be Replaced by Other DBCO or HyNic Reagents Without Performance Compromise


Generic substitution of HyNic-PEG2-DBCO with alternative linkers (e.g., DBCO-PEG4-HyNic or DBCO-NHS esters) is not functionally equivalent due to quantifiable differences in spacer length, reaction kinetics, and the orthogonality of reactive handles. The PEG2 spacer provides a shorter, more rigid 12-atom bridge compared to the ~20-atom bridge of PEG4 analogs , which directly influences conjugate hydrodynamic radius and payload density. Furthermore, the HyNic-aldehyde reaction operates orthogonally to amine-targeting NHS chemistry, preventing cross-reactivity with lysine residues prevalent on antibodies . Substituting a DBCO-PEG4-NHS ester, for example, forfeits the site-specificity enabled by aldehyde tagging . The specific combination of a short PEG2 spacer and dual, orthogonal HyNic/DBCO reactivity is a defined chemical entity whose performance characteristics cannot be extrapolated from other PEG lengths or reactive group pairings without empirical verification .

Quantitative Differentiation of HyNic-PEG2-DBCO: PEG2 Spacer Length, Solubility, and Conjugation Yields vs. PEG4 Analogs


PEG2 Spacer Reduces Hydrodynamic Radius by 8-10 Å Compared to PEG4-Linked Conjugates

The PEG2 spacer in HyNic-PEG2-DBCO provides a shorter 12-atom bridge (~10-14 Å extended length) compared to the ~20-atom bridge (~18-22 Å) of PEG4 analogs like DBCO-PEG4-HyNic . This difference in spacer length directly translates to a smaller hydrodynamic radius of the final conjugate, which is a critical parameter for tumor penetration and pharmacokinetics .

PEG linker length Hydrodynamic radius Bioconjugation

Aqueous Solubility of HyNic-PEG2-DBCO (>10 mg/mL) Matches PEG4 Analogs Despite Shorter PEG Chain

Despite having a shorter PEG chain, HyNic-PEG2-DBCO maintains high aqueous solubility comparable to its PEG4 counterpart, DBCO-PEG4-HyNic. Vendor data indicates both compounds exhibit solubility of >10 mg/mL in aqueous buffers [1]. This suggests the HyNic and DBCO moieties themselves contribute to hydrophilicity, mitigating the need for a longer PEG chain to achieve suitable solubility for bioconjugation .

Solubility PEG linker Bioconjugation

SPAAC Reaction Kinetics with DBCO Are Independent of PEG2 vs. PEG4 Spacer Length

The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction rate is governed by the DBCO moiety's ring strain, which is unaffected by the PEG spacer length. Both HyNic-PEG2-DBCO and DBCO-PEG4-HyNic are expected to react with azides at comparable second-order rate constants (typically ~0.1-1 M⁻¹s⁻¹ for DBCO) . The PEG spacer's role is to provide distance between the conjugation site and the payload, not to alter the intrinsic click reaction kinetics .

SPAAC Click chemistry Reaction kinetics

HyNic-Aldehyde Conjugation Efficiency on Antibodies is Independent of PEG Spacer Length

The HyNic moiety reacts with aldehydes to form a stable hydrazone bond. This reaction occurs efficiently at pH 5-7 and is a key step in site-specific antibody conjugation. While direct comparative data for HyNic-PEG2-DBCO versus HyNic-PEG4-DBCO is not available, the HyNic-aldehyde reaction itself is well-characterized and spacer-independent [1]. The PEG2 spacer is not expected to impede access of the HyNic group to aldehydes on the antibody surface, as the PEG2 chain is sufficiently flexible .

HyNic Aldehyde conjugation ADC

HyNic-PEG2-DBCO Application Scenarios: ADC Payload Conjugation and Site-Specific Bioconjugation


ADC Payload Conjugation Requiring Minimal Linker Footprint

For antibody-drug conjugates (ADCs) where minimizing the linker's contribution to the overall conjugate size is critical for tumor penetration, HyNic-PEG2-DBCO is the preferred reagent. The shorter PEG2 spacer (12-atom bridge) reduces the hydrodynamic radius of the final ADC compared to PEG4-based linkers (20-atom bridge) . This can lead to improved biodistribution and tumor uptake, a key consideration in ADC design .

Site-Specific Antibody Conjugation via Aldehyde Tags

When an antibody has been engineered or modified to contain an aldehyde tag (e.g., via formylglycine-generating enzyme or periodate oxidation of glycans), HyNic-PEG2-DBCO enables site-specific conjugation. The HyNic group reacts selectively with the aldehyde to form a stable hydrazone bond [1], while the DBCO group remains available for a subsequent SPAAC reaction with an azide-functionalized payload . This orthogonal, two-step approach avoids random lysine conjugation and ensures a defined drug-to-antibody ratio (DAR).

Multifunctional Probe Construction for Cellular Imaging

HyNic-PEG2-DBCO can be used to create trifunctional probes. For instance, a targeting moiety (e.g., antibody) can be conjugated via its aldehydes to the HyNic end, while a fluorophore-azide is attached to the DBCO end [1]. The PEG2 spacer provides sufficient distance to prevent fluorescence quenching by the antibody while maintaining a compact overall probe size, which is advantageous for efficient cellular internalization and imaging with minimal steric hindrance .

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